3-(Piperidin-1-ylmethyl)benzaldehyde

Description

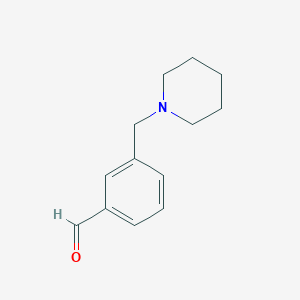

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,11H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDTVJKIOWAUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428214 | |

| Record name | 3-(piperidin-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471930-01-5 | |

| Record name | 3-(piperidin-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Piperidin 1 Ylmethyl Benzaldehyde

Precursor-Based Synthesis Strategies

These strategies rely on the use of functionalized benzaldehyde (B42025) derivatives as foundational precursors, which are subsequently modified to introduce the piperidinomethyl moiety.

Direct Alkylation of Halogenated Benzaldehyde Intermediates

A robust method for forming the aryl-nitrogen bond is through the direct coupling of a halogenated benzaldehyde with piperidine (B6355638). This approach typically utilizes a 3-halobenzaldehyde, such as 3-bromobenzaldehyde (B42254), as the starting material. To prevent unwanted reactions at the aldehyde functional group during the coupling process, it is often protected as an acetal (B89532), for instance, a diethyl acetal.

The core of this strategy is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. In this reaction, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand (e.g., BINAP), facilitates the C-N bond formation between the aromatic halide and piperidine in the presence of a base. Following the successful coupling, the protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde, yielding the final product.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Reductive Amination Pathways Utilizing Benzaldehyde Derivatives

Reductive amination is a versatile method for forming amines from carbonyl compounds. scispace.comchemicalbook.com In the context of synthesizing 3-(Piperidin-1-ylmethyl)benzaldehyde, a plausible though challenging pathway involves the selective mono-reductive amination of a suitable dialdehyde (B1249045) precursor, namely benzene-1,3-dicarbaldehyde (isophthalaldehyde). pku.edu.cn

This one-pot process involves the reaction of isophthalaldehyde (B49619) with one equivalent of piperidine to form an intermediate iminium ion at one of the two aldehyde sites. This electrophilic iminium ion is then reduced in situ to the corresponding amine. The key to success in this pathway is the use of a mild reducing agent that selectively reduces the iminium ion much faster than it reduces the remaining aldehyde group. chemicalbook.comorganic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reagent for this purpose due to its tolerance of mildly acidic conditions (which favor iminium ion formation) and its selectivity for iminium ions over aldehydes. researchgate.netinterchim.fr Careful control over stoichiometry and reaction conditions is critical to prevent the formation of the bis-aminated byproduct.

Table 2: Key Components for Selective Reductive Amination ```html

Condensation Reactions with Substituted Benzaldehydes and Piperidine

This approach is centered on the condensation of piperidine with an aldehyde, typically formaldehyde (B43269), to generate a highly reactive electrophilic intermediate, the piperidinium-1-ylmethylideneaminium (iminium) ion. This intermediate is the key aminomethylating agent.

The reaction proceeds via the nucleophilic attack of piperidine on formaldehyde, followed by dehydration under acidic conditions to form the iminium ion. This electrophile then reacts with an electron-rich aromatic substrate. In this case, a benzaldehyde derivative that is activated towards electrophilic aromatic substitution would be required. The iminium ion attacks the benzene (B151609) ring, typically directed by existing activating groups, to form a new C-C bond. A final rearomatization step yields the aminomethylated product. This pathway is mechanistically related to the Mannich reaction but can be considered in a stepwise fashion focused on the generation and subsequent condensation of the iminium ion with the aromatic ring.

acs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient synthetic route by combining three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time.

Mannich Reaction Protocols for C-C and C-N Bond Formation

The Mannich reaction is a classic three-component reaction that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgoarjbp.comThe reaction involves an amine, a non-enolizable aldehyde (commonly formaldehyde), and an active hydrogen compound. organic-chemistry.orgTo synthesize this compound, a substituted benzaldehyde must serve as the "active hydrogen" component, which is feasible if the aromatic ring is sufficiently activated towards electrophilic substitution.

In this protocol, piperidine, formaldehyde, and an activated benzaldehyde derivative are reacted together, often under acidic or basic catalysis. Formaldehyde and piperidine first combine to form the electrophilic Eschenmoser's salt or a related iminium ion. wikipedia.orgThis species then attacks the electron-rich ring of the benzaldehyde derivative. For example, a benzaldehyde precursor with an electron-donating group (e.g., hydroxyl, alkoxy) that activates the ring for electrophilic attack at the desired position could be used. The reaction results in the direct formation of the C-C and C-N bonds required in the final product in a single operation.

nih.gov

Modified Mannich Reaction Conditions for Enhanced Selectivity

Achieving high selectivity and yield in the Mannich reaction for a specific isomer like this compound requires careful optimization of the reaction conditions. Several factors can be modified to enhance the selectivity of the aminomethylation.

Stoichiometry : Utilizing a precise 1:1:1 molar ratio of the benzaldehyde precursor, piperidine, and formaldehyde is crucial to minimize the formation of di- or poly-substituted byproducts.

Catalysis : The choice of an acid or base catalyst can influence the rate of iminium ion formation and the nucleophilicity of the aromatic ring, thereby affecting the overall reaction efficiency and selectivity.

Temperature Control : Lowering the reaction temperature can help control the reactivity of the electrophilic iminium ion, potentially reducing the formation of undesired isomers and side products.

Use of Pre-formed Reagents : Instead of a one-pot mixture, a pre-formed and isolated iminium salt, such as a piperidine-based analogue of Eschenmoser's salt, can be used. researchgate.netorgsyn.orgThis two-step approach allows for greater control over the reaction, often leading to cleaner reactions and higher yields of the desired mono-substituted product.

**Table 3: Factors Influencing Selectivity in Mannich Reactions**

```html

Multicomponent Reaction Approaches

Catalyst-Free Multicomponent Condensation Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent an efficient strategy for building molecular complexity. A relevant example analogous to the synthesis of this compound is the Mannich reaction, which typically involves an aldehyde, an amine, and a compound with an active hydrogen.

The synthesis of a closely related structure, 4-Hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde, proceeds via a Mannich-type condensation of 4-hydroxybenzaldehyde, formaldehyde, and piperidine. lookchem.com This reaction exemplifies a three-component approach where the piperidin-1-ylmethyl group is installed onto the aromatic ring in one pot. While often facilitated by acid or base, such reactions can sometimes proceed under catalyst-free conditions, particularly with reactive substrates or when conducted in environmentally benign solvents like water or under solvent-free conditions. researchgate.netresearchgate.net The reaction brings together the core structural components—the benzaldehyde, the methylene (B1212753) linker (from formaldehyde), and the piperidine ring—in a highly atom-economical fashion.

The general mechanism involves the initial formation of an Eschenmoser salt precursor or a Mannich base from piperidine and formaldehyde, which then acts as an electrophile. This intermediate subsequently reacts with the electron-rich aromatic ring of the benzaldehyde derivative at the ortho position to the hydroxyl group to yield the final product.

Advanced Catalytic Synthesis Systems

Modern organic synthesis heavily relies on transition-metal catalysis to achieve transformations that are otherwise difficult or inefficient. For the synthesis of compounds like this compound, catalytic methods, particularly those involving palladium, offer powerful tools for constructing the key carbon-nitrogen or carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C–N and C–C bonds. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed C–N cross-coupling, is a particularly relevant and advanced method for synthesizing aryl amines and their derivatives from aryl halides. semanticscholar.org

While direct synthesis of this compound via this method is not explicitly detailed, the synthesis of a structurally analogous compound, 3-(4-Methylpiperazin-1-yl)benzaldehyde, provides a clear blueprint for this approach. chemicalbook.com In this reported synthesis, 3-bromobenzaldehyde diethyl acetal is coupled with 1-methylpiperazine (B117243) using a palladium catalyst system. chemicalbook.com The reaction proceeds under an inert atmosphere at elevated temperatures and requires a specific combination of a palladium source, a phosphine ligand, and a base. chemicalbook.com

The key steps involve the protection of the aldehyde as an acetal, followed by the palladium-catalyzed C-N bond formation, and concluding with deprotection to regenerate the aldehyde. The acetal protection is crucial as the aldehyde group might otherwise interfere with the catalytic cycle. This methodology highlights the capacity of palladium catalysis to create a direct bond between an aromatic ring and a nitrogen atom of a cyclic amine. chemicalbook.com

Below is a table summarizing the reaction conditions for the synthesis of the analogous 3-(4-Methylpiperazin-1-yl)benzaldehyde, which illustrates the typical parameters for such a transformation. chemicalbook.com

| Parameter | Condition |

| Aryl Halide | 3-Bromobenzaldehyde diethyl acetal |

| Amine | 1-Methylpiperazine |

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene (B28343) |

| Temperature | 100°C |

| Atmosphere | Argon |

| Yield | 42% |

This table is based on the synthesis of an analogous compound and demonstrates a viable palladium-catalyzed cross-coupling strategy. chemicalbook.com

While this compound itself is an achiral molecule, the synthesis of chiral derivatives, particularly those with substituents on the piperidine ring, requires stereoselective or enantioselective methods. google.com Such chiral analogues are of significant interest in medicinal chemistry, where stereochemistry often plays a critical role in pharmacological activity. google.com

Advanced synthetic methods now allow for the direct and highly selective functionalization of the piperidine ring. d-nb.info Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce functional groups at specific positions (C2, C3, or C4) of the piperidine core with high levels of diastereoselectivity and enantioselectivity. d-nb.info The site selectivity of the functionalization is controlled by the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. d-nb.info For instance, an N-Boc-piperidine can be functionalized at the C2 position, while other catalyst systems can direct functionalization to the C3 or C4 positions. d-nb.info

These stereoselective methods are crucial for preparing enantiomerically pure piperidine precursors, which can then be incorporated into the final target structure. An alternative approach involves the enantioselective synthesis of disubstituted piperidine derivatives through methods like the dialkylation of phenylglycinol-derived oxazolopiperidone lactams, which allows for the creation of a quaternary stereocenter with high stereoselectivity. nih.gov

The following table summarizes results for the catalyst-controlled C-H functionalization of N-substituted piperidines, demonstrating how different catalysts can achieve stereoselective synthesis of substituted piperidine derivatives. d-nb.info

| Catalyst | N-Protecting Group | Position Functionalized | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Rh₂(R-TCPTAD)₄ | Boc | C2 | Variable | Moderate |

| Rh₂(R-TPPTTL)₄ | Bs | C2 | 29->30:1 | 52-73% |

This table illustrates the power of stereoselective approaches in synthesizing chiral piperidine building blocks, which are precursors to chiral analogues of the target compound. d-nb.info

Process Optimization and Scalability Considerations in Synthetic Research

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and reproducibility. For a synthesis like the palladium-catalyzed coupling described for an analogue of this compound, several factors must be considered for scalability. chemicalbook.com

The initial lab-scale yield of 42% suggests significant room for improvement. chemicalbook.com Process optimization would involve a systematic study of reaction parameters using a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM). samipubco.com This statistical method allows for the simultaneous variation of multiple parameters (e.g., temperature, catalyst loading, reactant stoichiometry, and reaction time) to identify the optimal conditions for maximizing yield and minimizing impurities. samipubco.com

Key considerations for scaling up the synthesis include:

Catalyst Efficiency: Reducing the loading of the expensive palladium catalyst and phosphine ligand is a primary economic driver. Screening for more active or robust catalysts is a common optimization strategy.

Reagent and Solvent Selection: The use of toluene and sodium t-butoxide is common, but alternative, safer, or more cost-effective solvents and bases might be required for large-scale operations.

Purification Method: The reliance on silica (B1680970) gel chromatography for purification is not viable for large-scale production. chemicalbook.com Developing a scalable purification method, such as crystallization or distillation, would be a critical aspect of process development.

Thermal Safety: Palladium-catalyzed aminations can be exothermic. A thorough thermal hazard assessment is necessary to ensure the reaction can be controlled safely in large reactors.

A hypothetical Design of Experiments (DoE) for optimizing the cross-coupling reaction might explore the parameters outlined in the table below.

| Run | Temperature (°C) | Catalyst Loading (mol%) | Base Equiv. | Predicted Yield (%) |

| 1 | 90 | 0.5 | 1.5 | 65 |

| 2 | 110 | 0.5 | 2.0 | 78 |

| 3 | 90 | 1.0 | 2.0 | 75 |

| 4 | 110 | 1.0 | 1.5 | 82 |

| 5 | 100 | 0.75 | 1.75 | 85 |

This hypothetical table illustrates a systematic approach to optimizing reaction conditions for improved yield and scalability, based on principles of process chemistry research. samipubco.com

Chemical Reactivity and Derivatization of 3 Piperidin 1 Ylmethyl Benzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is the primary site of reactivity in 3-(Piperidin-1-ylmethyl)benzaldehyde, enabling its conversion into a range of other functional groups and derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(Piperidin-1-ylmethyl)benzoic acid. While specific studies on this exact molecule are not prevalent, the oxidation of substituted benzaldehydes is a well-established transformation in organic synthesis. research-advances.orgchemijournal.com Common oxidizing agents such as potassium permanganate (B83412), potassium dichromate, and nitric acid are effective for converting aldehydes to carboxylic acids. ncert.nic.in

A general method involves the use of oxidants like permanganate or dichromate under phase transfer catalysis (PTC) conditions, which is suitable for substrates in non-polar solvents. research-advances.orgchemijournal.com Another effective method utilizes hydrogen peroxide with a selenium-containing catalyst in an aqueous medium, presenting a greener alternative. mdpi.com The use of sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst with hydrogen peroxide has also been reported for the oxidation of benzaldehyde (B42025) to benzoic acid. researchgate.net These methods typically result in high yields of the corresponding benzoic acid derivatives. research-advances.orgchemijournal.com

Reduction Reactions to Corresponding Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding (3-(Piperidin-1-ylmethyl)phenyl)methanol. This transformation is a fundamental reaction in organic chemistry. Aldehydes and ketones are commonly reduced to primary and secondary alcohols, respectively, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation is another effective method for this reduction. ncert.nic.in These reducing agents are capable of selectively reducing the carbonyl group to a hydroxyl group. wikipedia.org For instance, polyethylene (B3416737) amine functionalized with borohydride has been shown to be an efficient and selective reagent for the reduction of various benzaldehydes to their corresponding benzyl (B1604629) alcohols in high yields at room temperature. researchgate.net

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nitrogen-containing nucleophiles. These condensation reactions lead to the formation of new carbon-nitrogen double bonds, yielding derivatives such as imines, thiosemicarbazones, and other heterocyclic structures.

The reaction of an aldehyde with hydroxylamine (B1172632) results in the formation of an oxime, a compound containing a C=N-OH functional group. Specifically, this compound is expected to react with hydroxylamine hydrochloride in the presence of a base to form this compound oxime. wikipedia.org A general procedure for this type of reaction involves mixing the aldehyde and hydroxylamine hydrochloride in a solvent like dichloromethane, followed by the addition of a base such as pyridine. rsc.org The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. cardiff.ac.uk

Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde with a thiosemicarbazide (B42300). nih.gov This reaction is typically carried out by refluxing a mixture of the aromatic aldehyde and thiosemicarbazide in an alcohol solvent, such as ethanol (B145695) or 1-butanol, often with a catalytic amount of glacial acetic acid. nih.govchemmethod.com The product, a thiosemicarbazone, generally precipitates from the solution upon cooling and can be purified by recrystallization. chemmethod.com This method is a common and effective way to prepare thiosemicarbazone derivatives from a wide range of aromatic aldehydes. researchgate.netacs.org

Aromatic aldehydes undergo condensation reactions with active methylene (B1212753) compounds, such as 1,3-dicarbonyl compounds, to form various heterocyclic structures. A notable example is the reaction with dimedone (5,5-dimethyl-1,3-cyclohexanedione) to produce xanthenedione derivatives. This one-pot synthesis typically involves the reaction of one equivalent of the aromatic aldehyde with two equivalents of dimedone. asianpubs.orgshd-pub.org.rs The reaction can be catalyzed by various acids, such as formic acid or methanesulfonic acid, and can be performed under different conditions, including at room temperature or with thermal heating in the absence of a solvent. asianpubs.orgarkat-usa.org This multicomponent reaction provides an efficient route to 9-aryl-3,3,6,6-tetramethyl-tetrahydroxanthene-1,8-diones. arkat-usa.org

Reactivity in Henry Reactions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. The aldehyde group of this compound is susceptible to nucleophilic attack by the nitronate anion generated from a nitroalkane like nitromethane.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established behavior of substituted benzaldehydes in the Henry reaction. psu.eduorganic-chemistry.org The reaction is typically base-catalyzed and can be performed under various conditions, including with organic bases, inorganic bases, and in different solvent systems. psu.eduscirp.org The presence of the bulky piperidin-1-ylmethyl group at the meta position is not expected to sterically hinder the aldehyde significantly, allowing the reaction to proceed. The reaction would yield a β-nitro alcohol, which is a versatile intermediate for further synthetic transformations. scirp.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. rsc.orgresearchgate.net

Table 1: Plausible Henry Reaction with this compound This table is predictive, based on typical Henry reaction outcomes.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Expected Product |

|---|

Reactions of the Piperidin-1-ylmethyl Group

The piperidin-1-ylmethyl substituent contains a tertiary amine and a saturated heterocyclic ring, both of which can undergo specific chemical modifications.

Substitution Reactions with Various Electrophiles

The nitrogen atom of the piperidine (B6355638) ring is a nucleophilic center and can react with various electrophiles. However, as a tertiary amine, it is already fully alkylated at the benzylic position. Further reaction at the nitrogen would lead to the formation of a quaternary ammonium (B1175870) salt. For instance, treatment with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-methylpiperidinium iodide salt. This quaternization can alter the solubility and electronic properties of the molecule.

Functionalization of the Piperidine Ring Structure

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced synthetic strategy. mdpi.comresearchgate.net Modern methods, often involving transition-metal catalysis, allow for site-selective C-H activation. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions can introduce new functional groups at the C2, C3, or C4 positions of the piperidine ring, depending on the catalyst and any directing groups used. nih.govnih.gov While specific examples using this compound are scarce, these methodologies offer a powerful route to create novel analogues with modified piperidine scaffolds. The regioselectivity of such reactions can be controlled by the choice of catalyst and protecting groups on the nitrogen, although the target molecule has an unprotected nitrogen. nih.gov

Modifications and Functionalization of the Aromatic Ring System

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the two substituents—the aldehyde group and the piperidin-1-ylmethyl group—will govern the position of substitution.

Aldehyde group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

Piperidin-1-ylmethyl group (-CH₂-Pip): This group is generally considered to be weakly activating and ortho, para-directing. The nitrogen's lone pair can participate in resonance, but this effect is insulated by the methylene (-CH₂) bridge. The primary influence is the activating, ortho, para-directing nature of the alkyl group.

The positions ortho to the piperidin-1-ylmethyl group (C2 and C4) and the position para to it (C6) are activated. The positions meta to the aldehyde (C5) is also deactivated. The outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the specific reaction conditions. libretexts.org For example, nitration or halogenation would likely lead to a mixture of products, with substitution occurring at the positions most activated and least sterically hindered. rsc.org

Synthesis of Heterocyclic Scaffolds Utilizing this compound as a Building Block

The aldehyde functionality makes this compound an excellent starting material for building more complex heterocyclic systems through condensation reactions.

Formation of Quinolinone Derivatives

Quinoline (B57606) and its derivatives can be synthesized through various named reactions, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester or malononitrile). iipseries.org

In the context of this compound, it can react with active methylene compounds in the presence of a suitable amine to form quinolinone or related heterocyclic scaffolds. For example, a reaction with an N-substituted aniline (B41778) and an active methylene compound like ethyl acetoacetate (B1235776) could proceed via a multi-component reaction. More directly, its derivatives could be used in established quinoline syntheses. scispace.comresearchgate.net For instance, a Knoevenagel condensation with an active methylene compound followed by cyclization is a common route. The reaction of 2-chloroquinoline-3-carbaldehydes with piperidine is a known method to produce 2-(piperidin-1-yl)quinoline derivatives, highlighting the utility of combining these structural motifs. thaiscience.info

Table 2: Potential Synthesis of a Quinolinone Derivative This table outlines a hypothetical reaction based on established synthetic routes.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Heterocyclic Product |

|---|

Construction of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities. The synthesis of benzimidazole derivatives often involves the condensation of a benzaldehyde with an o-phenylenediamine (B120857). In this reaction, this compound can serve as the aldehyde component.

The general synthesis, known as the Phillips-Ladenburg reaction, typically proceeds by reacting the aldehyde with an o-phenylenediamine in a suitable solvent, often under reflux conditions. An oxidizing agent or catalyst may be used to facilitate the cyclization and subsequent aromatization to the benzimidazole ring. The reaction involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde, followed by an intramolecular cyclization and dehydration/oxidation to yield the final 2-substituted benzimidazole product.

When this compound is used, the resulting product is a 2-(3-(piperidin-1-ylmethyl)phenyl)-1H-benzo[d]imidazole. By using substituted o-phenylenediamines, a variety of derivatives can be generated with different functional groups on the benzimidazole core. nih.govresearchgate.netnih.gov

Table 1: Examples of Benzimidazole Derivatives from this compound

| Reactant B (o-phenylenediamine derivative) | Resulting Benzimidazole Product |

|---|---|

| o-phenylenediamine | 2-(3-(piperidin-1-ylmethyl)phenyl)-1H-benzo[d]imidazole |

| 4-methyl-1,2-phenylenediamine | 5-methyl-2-(3-(piperidin-1-ylmethyl)phenyl)-1H-benzo[d]imidazole |

| 4-chloro-1,2-phenylenediamine | 5-chloro-2-(3-(piperidin-1-ylmethyl)phenyl)-1H-benzo[d]imidazole |

Development of Thiazolidinone Derivatives

Thiazolidinones, particularly 4-thiazolidinones, are another important class of sulfur-containing heterocyclic compounds. Their synthesis can be achieved through a multi-component reaction involving an aldehyde, an amine, and a compound containing a thiol group, such as thioglycolic acid.

A common route to synthesize 2,3-disubstituted-4-thiazolidinones begins with the formation of a Schiff base (imine) from the reaction of this compound with a primary amine. This intermediate is then reacted with thioglycolic acid. The thiol group of the thioglycolic acid performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization via nucleophilic acyl substitution by the nitrogen atom, which displaces the hydroxyl group of the carboxylic acid to form the five-membered thiazolidinone ring. nih.govmdpi.comresearchgate.net

This synthetic strategy allows for diversity at two positions of the thiazolidinone ring: the 2-position, which will bear the 3-(piperidin-1-ylmethyl)phenyl group, and the 3-position, determined by the choice of the primary amine. sysrevpharm.orgresearchgate.net

Table 2: Examples of Thiazolidinone Derivatives from this compound

| Reactant B (Primary Amine) | Resulting Thiazolidinone Product |

|---|---|

| Aniline | 3-phenyl-2-(3-(piperidin-1-ylmethyl)phenyl)thiazolidin-4-one |

| 4-chloroaniline | 3-(4-chlorophenyl)-2-(3-(piperidin-1-ylmethyl)phenyl)thiazolidin-4-one |

| Methylamine | 3-methyl-2-(3-(piperidin-1-ylmethyl)phenyl)thiazolidin-4-one |

Generation of Benzamide (B126) Derivatives

The aldehyde functionality of this compound can be converted into a benzamide group through several synthetic pathways. A straightforward method involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

First, the aldehyde is oxidized to 3-(piperidin-1-ylmethyl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting carboxylic acid is then coupled with a desired amine to form the amide bond. This amidation step often requires the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) to activate the carboxylic acid for nucleophilic attack by the amine.

Alternatively, benzamide derivatives can be synthesized more directly. One such method is the three-component Mannich-type reaction involving a substituted benzaldehyde, benzamide, and piperidine, which generates N-((phenyl)(piperidin-1-yl)methyl)benzamide structures. tsijournals.com While this specific reaction generates a different scaffold, it highlights the reactivity of the aldehyde in forming C-N bonds. For the target compound, the conversion to N-substituted 3-(piperidin-1-ylmethyl)benzamides would typically proceed through the aforementioned oxidation-amidation sequence. researchgate.net

Table 3: Examples of Benzamide Derivatives from this compound

| Reactant B (Amine for Amidation) | Resulting Benzamide Product |

|---|---|

| Ammonia | 3-(piperidin-1-ylmethyl)benzamide |

| Methylamine | N-methyl-3-(piperidin-1-ylmethyl)benzamide |

| Aniline | N-phenyl-3-(piperidin-1-ylmethyl)benzamide |

Applications in Advanced Chemical Research and Methodological Development

Role as an Intermediate in Complex Organic Molecule Synthesis

The strategic placement of a reactive aldehyde and a tertiary amine within the same molecule makes 3-(Piperidin-1-ylmethyl)benzaldehyde a valuable intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the piperidine (B6355638) ring can influence the molecule's solubility, lipophilicity, and interactions with biological targets.

Research has demonstrated the utility of similar piperidinyl-benzaldehyde scaffolds in the creation of potent bioactive compounds. For instance, 4-(piperidin-1-yl)benzaldehyde (B83096) has been utilized as a key intermediate in the synthesis of novel thiosemicarbazones, which have shown promise as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in cellular metabolism and a target for antimicrobial and anticancer therapies. nih.gov The synthesis involves the condensation of the piperidinyl-benzaldehyde with various thiosemicarbazides to generate a library of potential drug candidates. nih.gov

Furthermore, the synthesis of potent cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease, has been achieved using 2-(piperidin-1-yl)quinoline-3-carbaldehydes as intermediates. mdpi.com These examples underscore the potential of this compound to serve as a foundational element in the construction of a diverse range of complex and biologically relevant molecules.

Applications in Catalysis and Ligand Design

The presence of both a coordinating nitrogen atom within the piperidine ring and an aldehyde group capable of forming imines makes this compound an attractive scaffold for the design of novel ligands for catalysis.

Development of Ligands for Metal-Catalyzed Reactions

Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are a cornerstone of coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. mdpi.comnih.gov These metal complexes have found extensive applications in catalysis, driving a range of organic transformations with high efficiency and selectivity. rsc.orgnih.govsemanticscholar.org

This compound can be readily converted into a variety of Schiff base ligands through reaction with different primary amines. The resulting ligands possess at least one nitrogen donor from the imine bond and can be designed to have additional coordination sites depending on the nature of the amine used. The piperidine nitrogen can also potentially participate in coordination, leading to multidentate ligands that can form highly stable metal complexes. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the amine, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes. semanticscholar.org

| Reactant Amine | Resulting Ligand Type | Potential Metal Coordination | Potential Catalytic Applications |

|---|---|---|---|

| Aniline (B41778) | Bidentate (N, N') | Palladium, Copper, Nickel | Cross-coupling reactions, Oxidation |

| Ethylenediamine (1:2 stoichiometry) | Tetradentate (N, N', N'', N''') | Cobalt, Manganese, Iron | Oxidation, Epoxidation |

| 2-Aminoethanol | Tridentate (N, N', O) | Vanadium, Molybdenum | Oxidation, Sulfoxidation |

Exploration of Organocatalytic Properties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Amines, particularly tertiary amines, are a well-established class of organocatalysts, capable of activating substrates through various mechanisms, including acting as Lewis bases or by forming reactive intermediates.

The piperidine moiety in this compound contains a basic nitrogen atom that has the potential to function as an organocatalyst. While specific studies on the organocatalytic properties of this particular compound are not yet prevalent, the known catalytic activity of piperidine and other cyclic amines suggests its potential in promoting a variety of organic reactions. For example, piperidine is a known catalyst for the Knoevenagel condensation, a carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group. It is plausible that this compound could exhibit intramolecular or intermolecular catalytic activity in similar transformations.

Contributions to Materials Science Research

The unique combination of a polymerizable group (aldehyde) and a functional moiety (piperidine) makes this compound a promising candidate for the development of new functional materials.

Precursor in Polymer Synthesis

The aldehyde functionality of this compound can participate in various polymerization reactions. For example, it can undergo condensation polymerization with compounds containing active methylene groups or with amines to form polyimines (Schiff base polymers). These polymers, with their conjugated backbones and embedded metal-coordinating sites, are of interest for applications in electronics, sensors, and catalysis. researchgate.net

Moreover, the piperidine group can be incorporated into polymers to impart specific properties. Piperidine has been used as a chain stopper in the synthesis of poly(2-oxazoline)s, demonstrating its utility in controlling polymer architecture. rsc.org The incorporation of the entire this compound unit as a monomer could lead to polymers with pendant piperidine groups, which can enhance solubility in organic solvents, improve thermal stability, or provide sites for post-polymerization modification. For instance, the basic nature of the piperidine ring could be exploited to create polymers with pH-responsive properties.

Building Block for Specialty Chemicals and Materials

As a versatile building block, this compound can be used to synthesize a range of specialty chemicals and functional materials. bldpharm.com The aldehyde group can be transformed into a variety of other functional groups, opening up a wide range of synthetic possibilities. For example, reaction with Wittig reagents can lead to the formation of stilbene-like molecules with extended π-conjugation, which may have applications as fluorescent dyes or in organic electronics.

The presence of the piperidine moiety is also significant, as piperidine-containing compounds are known to be attractive building blocks for the design of new drugs and bioactive materials. The development of functional materials from naphthalene (B1677914) diimides for electronic applications highlights the importance of tailored molecular design. acs.org Similarly, the incorporation of the this compound scaffold into larger molecular architectures could lead to new materials with interesting optical, electronic, or biological properties.

Integration into Click Chemistry Constructs

The molecular architecture of this compound, featuring a reactive aldehyde and a stable piperidine moiety, makes it a versatile scaffold for the development of reagents used in click chemistry. nih.govdergipark.org.tr This field of chemistry focuses on reactions that are high-yielding, wide in scope, and generate minimal byproducts, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. nih.govresearchgate.netresearchgate.net The integration of the this compound framework into click chemistry constructs typically involves its chemical modification to introduce either a terminal alkyne or an azide (B81097) group, thereby preparing it for participation in these efficient ligation reactions.

A common synthetic strategy to prepare an alkyne-functionalized derivative begins with the reduction of the aldehyde group on this compound to a primary alcohol. This transformation yields (3-(Piperidin-1-ylmethyl)phenyl)methanol. Subsequently, this alcohol can undergo a Williamson ether synthesis with a propargyl halide, such as propargyl bromide, in the presence of a base to form the corresponding propargyl ether. This multi-step process effectively installs a terminal alkyne functionality onto the molecular scaffold, making it a suitable partner for reaction with azide-containing molecules. nih.gov

Alternatively, to create an azide-functionalized derivative, the intermediate alcohol, (3-(Piperidin-1-ylmethyl)phenyl)methanol, is first converted into a more reactive leaving group, typically a benzyl (B1604629) halide. For instance, reaction with phosphorus tribromide can yield 1-(3-(bromomethyl)benzyl)piperidine. This benzylic halide is then readily converted to the corresponding azide, 1-(3-(azidomethyl)benzyl)piperidine, through nucleophilic substitution with an azide salt, such as sodium azide. rsc.org This procedure provides a robust method for introducing the azide moiety, preparing the molecule for cycloaddition with various alkynes.

Once synthesized, these alkyne or azide derivatives of this compound serve as valuable building blocks. In a typical CuAAC reaction, the alkyne derivative would be reacted with an organic azide in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov Conversely, the azide derivative can be "clicked" with a terminal alkyne. The resulting triazole products incorporate the initial piperidin-1-ylmethylphenyl substructure, linked via a stable triazole ring to another molecular fragment, enabling the rapid assembly of complex molecules for various research applications.

Table 1: Representative CuAAC Reaction Utilizing a Derivative of this compound

Click the headers to sort the table.

| Reactant 1 (Alkyne Precursor) | Reactant 2 (Azide) | Catalyst System | Product |

| 1-((3-((Prop-2-yn-1-yloxy)methyl)phenyl)methyl)piperidine | Benzyl Azide | Copper(II) Sulfate, Sodium Ascorbate | 1-((3-(((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)phenyl)methyl)piperidine |

| 1-((3-((Prop-2-yn-1-yloxy)methyl)phenyl)methyl)piperidine | Azidobenzene | Copper(I) Iodide | 1-((3-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)phenyl)methyl)piperidine |

Theoretical and Computational Investigations of 3 Piperidin 1 Ylmethyl Benzaldehyde

Molecular Structure and Conformational Analysis

Computational studies are essential for understanding the three-dimensional structure and conformational preferences of flexible molecules like 3-(Piperidin-1-ylmethyl)benzaldehyde. The molecule consists of a benzaldehyde (B42025) ring and a piperidine (B6355638) ring linked by a methylene (B1212753) group. The piperidine ring typically adopts a stable chair conformation to minimize steric strain.

Theoretical conformational analysis, often performed using Density Functional Theory (DFT) or molecular mechanics force fields, can predict the most stable arrangements of the molecule. Key to this analysis is the orientation of the substituents on the piperidine ring, which can be either axial or equatorial. For N-substituted piperidines, the conformational preference is influenced by a balance of steric hindrance and electronic effects. In the case of this compound, the primary conformational questions involve the orientation of the 3-(aminomethyl)benzaldehyde (B13570094) group on the nitrogen atom and the rotational freedom around the C-N and C-C single bonds of the methylene linker.

Electronic Properties and Reactivity Prediction Studies

The electronic properties of this compound dictate its reactivity. Quantum chemical methods, particularly DFT, are used to calculate various electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) maps are another valuable tool. These maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the aldehyde group is expected to be an electron-rich, nucleophilic site, appearing as a red or yellow region on the MESP map. Conversely, the aldehyde proton and the aromatic protons would likely be in electron-deficient, electrophilic regions, shown in blue.

Below is a hypothetical table of calculated electronic properties based on typical values for similar aromatic aldehydes and piperidine derivatives, as specific data for the target molecule is not available.

| Property | Symbol | Typical Calculated Value | Significance |

| HOMO Energy | EHOMO | -6.5 to -5.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -2.0 to -1.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 3.5 to 5.0 eV | Chemical reactivity and stability |

| Electronegativity | χ | 3.5 to 4.5 eV | Tendency to attract electrons |

| Chemical Hardness | η | 1.75 to 2.5 eV | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 1.5 to 3.0 eV | Overall electrophilic nature |

Quantum Chemical Parameter Correlation

Quantum chemical parameters are not only used to predict the properties of a single molecule but can also be correlated across a series of related compounds to understand structure-activity relationships. Parameters derived from DFT calculations, such as the HOMO-LUMO energy gap, dipole moment, and various reactivity descriptors, can be correlated with experimentally observed properties like reaction rates or biological activity.

For a series of piperidine derivatives, the chemical stability can be directly related to the HOMO-LUMO energy gap. A larger energy gap typically corresponds to greater stability and lower reactivity. Similarly, the calculated dipole moment can be correlated with the molecule's polarity and solubility in different solvents. Compounds with higher dipole moments are generally more polar and more soluble in polar solvents.

In the context of this compound and its analogues, one could computationally investigate how changing substituents on the benzaldehyde ring affects the electronic properties. For example, adding an electron-donating group might be expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, an electron-withdrawing group would likely lower the LUMO energy, making it a better electron acceptor. Correlating these calculated changes with experimental data can validate the computational model and provide predictive power for designing new molecules with desired properties.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical models can be used to study reactions involving the aldehyde functional group, such as nucleophilic additions (e.g., Grignard reactions) or reductions.

Using DFT, researchers can model the entire reaction pathway from reactants to products, including the identification of transition states and intermediates. The calculated activation energy (the energy barrier of the transition state) can predict the reaction rate and feasibility. For example, a computational study of the Grignard reaction with a benzaldehyde derivative would involve modeling the coordination of the Grignard reagent to the carbonyl oxygen, the subsequent nucleophilic attack on the carbonyl carbon, and the formation of the magnesium alkoxide intermediate.

Spectroscopic Data Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the molecule's structure. DFT calculations can provide accurate predictions of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

For the IR spectrum of this compound, computational analysis would yield the vibrational frequencies and their corresponding intensities. Key predicted vibrations would include the C=O stretch of the aldehyde group (typically around 1700 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), the aldehyde C-H stretch (around 2750-2850 cm⁻¹), and various vibrations associated with the piperidine ring. Comparing these calculated frequencies with an experimental IR spectrum helps in assigning the observed absorption bands.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for the various protons and carbons in this compound can be compared to experimental NMR data. This comparison is a powerful tool for structure elucidation and can help resolve ambiguities in spectral assignments. For instance, it can confirm the connectivity of the piperidin-1-ylmethyl group to the benzaldehyde ring at the meta position.

The table below shows a hypothetical comparison of predicted and typical experimental spectroscopic data for the key functional groups.

| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Value |

| IR: C=O Stretch | ~1705 cm⁻¹ | ~1700-1710 cm⁻¹ |

| IR: Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | ~3030 cm⁻¹ |

| ¹H NMR: Aldehyde H | 9.8 - 10.2 ppm | 9.9 - 10.1 ppm |

| ¹³C NMR: Aldehyde C | 190 - 195 ppm | ~192 ppm |

| ¹³C NMR: Piperidine C (adjacent to N) | 50 - 60 ppm | ~54 ppm |

This close agreement between calculated and experimental values, when available, provides strong validation for the computed molecular structure.

Analytical Methodologies for the Characterization and Purity Assessment of 3 Piperidin 1 Ylmethyl Benzaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural elucidation of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of functional groups. For 3-(Piperidin-1-ylmethyl)benzaldehyde, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of its constituent parts—a 1,3-disubstituted benzene (B151609) ring, a benzylic methylene (B1212753) group, a piperidine (B6355638) ring, and an aldehyde—the predicted chemical shifts are as follows:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.9–10.1 ppm. beilstein-journals.orgdocbrown.info This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen.

Aromatic Protons (Ar-H): The four protons on the 1,3-disubstituted benzene ring will appear in the aromatic region (δ 7.2–7.9 ppm). beilstein-journals.orgdocbrown.info They are expected to exhibit complex splitting patterns (e.g., multiplets, doublets of doublets) due to their distinct chemical environments and coupling with each other.

Benzylic Protons (-CH₂-Ar): A singlet corresponding to the two protons of the methylene bridge connecting the piperidine and benzene rings. This signal is anticipated to be in the range of δ 3.5–3.7 ppm.

Piperidine Protons: The ten protons of the piperidine ring will show signals in the aliphatic region. Due to the ring structure, these protons are not all equivalent and will likely appear as three distinct groups of multiplets:

Protons on carbons adjacent to the nitrogen (α-protons, 4H) are expected around δ 2.3–2.5 ppm. chemicalbook.com

Protons on carbons beta to the nitrogen (β-protons, 4H) are expected around δ 1.5–1.7 ppm. chemicalbook.com

Protons on the carbon gamma to the nitrogen (γ-protons, 2H) are expected around δ 1.4–1.6 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, thirteen distinct signals are expected.

Aldehyde Carbonyl Carbon (-CHO): The most downfield signal, typically found around δ 192 ppm, due to the high deshielding effect of the oxygen atom. docbrown.infochemicalbook.com

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon attached to the aldehyde group (C1) and the carbon attached to the piperidinomethyl group (C3) will have distinct chemical shifts from the other four. These typically appear between δ 127 and 138 ppm. beilstein-journals.orgdocbrown.info

Benzylic Carbon (-CH₂-Ar): The methylene bridge carbon is expected to appear around δ 60-65 ppm.

Piperidine Carbons: Three signals corresponding to the piperidine ring carbons are expected. The carbons adjacent to the nitrogen (α-carbons) are the most deshielded of the three, appearing around δ 54 ppm, followed by the β- and γ-carbons at approximately δ 26 ppm and δ 24 ppm, respectively. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehyde (-CHO) | 9.9 - 10.1 (s, 1H) | ~192 |

| Aromatic (Ar) | 7.2 - 7.9 (m, 4H) | 127 - 138 (6 signals) |

| Benzylic (-CH₂-) | 3.5 - 3.7 (s, 2H) | 60 - 65 |

| Piperidine (α-CH₂) | 2.3 - 2.5 (m, 4H) | ~54 |

| Piperidine (β-CH₂) | 1.5 - 1.7 (m, 4H) | ~26 |

| Piperidine (γ-CH₂) | 1.4 - 1.6 (m, 2H) | ~24 |

Note: s = singlet, m = multiplet. Values are predictive and based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by several key absorption bands. docbrown.inforesearchgate.net

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690–1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde. docbrown.inforesearchgate.net

C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820–2850 cm⁻¹ and 2720–2750 cm⁻¹. The latter is often referred to as a "Fermi doublet" and is a key indicator of an aldehyde group. docbrown.info

C-H Stretch (Aromatic): Absorption bands for the sp² C-H bonds of the benzene ring typically appear above 3000 cm⁻¹. researchgate.net

C-H Stretch (Aliphatic): Absorptions for the sp³ C-H bonds of the piperidine ring and the methylene bridge are expected just below 3000 cm⁻¹, typically in the 2850–2950 cm⁻¹ range. nist.govchemicalbook.com

C=C Stretch (Aromatic): Medium to weak absorptions from the benzene ring stretching vibrations occur in the 1450–1600 cm⁻¹ region.

C-N Stretch (Aliphatic Amine): A medium absorption band for the tertiary amine C-N stretch is expected in the 1100-1250 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | > 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium-Strong |

| C-H Stretch (Aldehyde) | 2820-2850 & 2720-2750 | Weak-Medium |

| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-N Stretch (Amine) | 1100 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (molecular formula C₁₃H₁₇NO), the molecular weight is 203.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 203. Key fragmentation pathways would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between the benzylic carbon and the piperidine nitrogen, leading to a highly stable benzylic cation or tropylium-like ion at m/z = 119 ([C₈H₇O]⁺) after rearrangement, or the piperidinomethyl cation at m/z = 98 ([C₆H₁₂N]⁺).

Loss of Aldehyde Group: Fragmentation may also involve the loss of a hydrogen atom (m/z = 202, [M-1]⁺) or the entire CHO group (m/z = 174, [M-29]⁺). docbrown.info

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound is dominated by the benzaldehyde (B42025) chromophore. It is expected to show two primary absorption bands characteristic of π → π* and n → π* electronic transitions. nist.govresearchgate.net

A strong absorption band (high molar absorptivity) around 245-255 nm, corresponding to the π → π* transition of the conjugated aromatic system. researchgate.net

A weaker absorption band (low molar absorptivity) at a longer wavelength, typically around 280-290 nm, resulting from the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation and purification of reaction products from starting materials, byproducts, and other impurities.

Flash Chromatography for Purification

Flash chromatography is a standard and efficient method for the purification of organic compounds on a laboratory scale. orgsyn.org For a moderately polar compound like this compound, which contains a basic nitrogen atom, silica (B1680970) gel is a common choice for the stationary phase.

The process involves dissolving the crude product in a minimal amount of solvent and applying it to the top of a column packed with silica gel. A solvent system (mobile phase) of appropriate polarity is then passed through the column under positive pressure. The choice of eluent is critical; a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Given the basic nature of the piperidine moiety, it is common to add a small amount of a basic modifier, such as triethylamine (B128534) (~1%), to the eluent system. This deactivates the acidic sites on the silica gel, preventing peak tailing and improving the separation efficiency of the amine-containing product. orgsyn.org The separation is monitored by Thin-Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally unstable compounds like benzaldehyde derivatives. sinoshiny.com The method separates components in a sample mixture, allowing for the identification and quantification of the main compound and any impurities. sinoshiny.com Reversed-phase HPLC is commonly employed for this class of molecules.

In a typical setup, the sample is dissolved in a suitable solvent and injected into a liquid mobile phase, which is then pumped through a column packed with a stationary phase. sinoshiny.com For aromatic aldehydes and piperidine-containing compounds, an octadecylsilane (B103800) (C18) chemically bonded silica column is frequently used. google.comresearchgate.net The separation is achieved based on the differential partitioning of the analyte and impurities between the mobile and stationary phases.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer solution (e.g., phosphate (B84403) buffer). google.comptfarm.pl The pH of the mobile phase can be adjusted with acids like phosphoric acid to ensure optimal separation. google.comsielc.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring in these compounds provides strong chromophores. The detection wavelength is typically set in the range of 240–280 nm to achieve high sensitivity. google.comresearchgate.net By comparing the chromatogram of the sample to that of a pure reference standard, the purity can be accurately determined.

Table 1: Representative HPLC Conditions for Analysis of Benzaldehyde Derivatives

Purity Assessment Protocols (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique for assessing the purity of a synthesized compound by determining the mass fractions of its constituent elements. This method is particularly valuable for confirming the empirical formula of a newly synthesized molecule. The process involves combusting a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence of the compound's purity and confirms its elemental composition. For derivatives synthesized from benzaldehyde, this analysis is crucial for verifying the successful incorporation of all constituent parts of the molecule. orientjchem.org

Table 2: Example of Elemental Analysis Data for a Benzaldehyde-Derived Heterocycle

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique is invaluable for unambiguously confirming the constitution, configuration, and conformation of molecules such as piperidine derivatives. researchgate.netnih.gov The analysis begins with growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. This map is then used to determine the precise positions of all atoms in the molecule, as well as bond lengths and angles. researchgate.net Key data obtained from a crystallographic study include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), which describe the geometry and symmetry of the crystal lattice. mdpi.commdpi.com For piperidine-containing structures, this analysis can confirm the chair conformation of the piperidine ring. researchgate.netnih.gov

Table 3: Illustrative Crystallographic Data for Piperidine Derivatives

Mentioned Compounds

Table 4: List of Chemical Compounds

Future Research Directions and Methodological Innovations

Development of Novel Green Chemistry Synthetic Routes

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a significant area for innovation in the synthesis of 3-(Piperidin-1-ylmethyl)benzaldehyde. Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents and generate substantial waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

Key areas for investigation include:

One-Pot Synthesis: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly reduce solvent use, energy consumption, and waste generation. acs.org A potential strategy could involve a one-pot reduction/cross-coupling procedure starting from a suitable precursor, thereby streamlining the synthesis of this functionalized benzaldehyde (B42025). acs.org

Catalytic Methods: The use of highly efficient and recyclable catalysts can replace stoichiometric reagents, leading to higher atom economy and reduced waste. Research into novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, for the key bond-forming reactions would be highly beneficial. For instance, gold nanoparticle-based catalysts have shown promise in the green synthesis of benzaldehyde from benzyl (B1604629) alcohol, a methodology that could be adapted for substituted derivatives. qualitas1998.netacs.org

Benign Solvents: Shifting from traditional volatile organic compounds (VOCs) to greener solvents like water, supercritical fluids, or bio-based solvents is a cornerstone of green chemistry. Research could explore the synthesis of this compound in aqueous media or using deep eutectic solvents, which can also act as catalysts in some transformations.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

| Metric | Traditional Route (Hypothetical) | Proposed Green Route | Advantage |

|---|---|---|---|

| Starting Materials | 3-Methylbenzoic acid, Piperidine (B6355638) | Benzyl alcohol derivative, Piperidine | Potentially fewer activation steps. |

| Key Steps | Multi-step (e.g., Halogenation, Nucleophilic Substitution, Oxidation) | One-pot catalytic aerobic oxidation and amination. | Reduces unit operations and waste from intermediate purification. |

| Solvents | Chlorinated solvents (e.g., DCM), Ethers (e.g., THF) | Water or bio-derived solvents (e.g., 2-MeTHF) | Reduced toxicity and environmental impact. |

| Reagents | Stoichiometric oxidants (e.g., CrO₃), Halogenating agents (e.g., NBS) | Catalytic amount of a transition metal, O₂ or H₂O₂ as oxidant. mdpi.com | Higher atom economy, avoids toxic heavy metals. |

| Energy Input | Prolonged heating under reflux. | Microwave-assisted or room temperature reaction. | Lower energy consumption and faster reaction times. |

Exploration of Undiscovered Reactivity Pathways

The dual functionality of this compound provides a rich playground for exploring novel reactivity. The interplay between the electrophilic aldehyde and the nucleophilic/basic piperidine nitrogen, separated by a methylene (B1212753) bridge, could give rise to unique chemical transformations that are yet to be discovered.

Future research should focus on:

Tandem and Cascade Reactions: Designing reactions where a single starting material undergoes multiple bond-forming events in a single operation is a powerful strategy for building molecular complexity. illinois.edu The structure of this compound is well-suited for intramolecular tandem reactions. For example, under specific catalytic conditions, the piperidine nitrogen could first act as an internal base or nucleophile to activate the aldehyde for a subsequent intermolecular reaction, leading to complex heterocyclic systems. Investigations into unexpected cascade reactions, similar to those observed with 2-aminobenzaldehydes and primary amines, could yield novel polycyclic structures. acs.org

Intramolecular Cyclizations: The proximity of the amine and aldehyde groups could be exploited to synthesize novel bicyclic or bridged heterocyclic scaffolds. This could be triggered by an external reagent or catalyst that promotes an initial transformation at one site, followed by an intramolecular reaction at the other.

Multi-Component Reactions (MCRs): Using this compound as a building block in MCRs could provide rapid access to libraries of complex and structurally diverse molecules. The aldehyde can participate in classic MCRs (like the Ugi or Mannich reaction), while the piperidine moiety could influence stereoselectivity or be involved in post-condensation modifications.

Selective Functionalization: Developing methods for the selective functionalization of either the aldehyde or the piperidine ring while the other group remains intact is crucial for its use as a versatile intermediate. For instance, exploring chemo-selective carbene-catalyzed reactions could allow the aldehyde to react while the amine does not interfere. ntu.edu.sg Conversely, methods for the selective α-functionalization of the N-alkyl piperidine ring could open up new avenues for derivatization. acs.org

Advanced Applications in Diverse Chemical Disciplines (e.g., Flow Chemistry)

The application of modern chemical technologies can overcome many of the limitations of traditional batch synthesis, enabling safer, more efficient, and scalable production of this compound and its derivatives. Flow chemistry, in particular, offers significant advantages.

Future directions in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer superior control over reaction parameters such as temperature, pressure, and reaction time. nih.govnih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, making it possible to safely perform highly exothermic reactions. nih.gov This technology is particularly well-suited for multi-step syntheses, where intermediates are directly transferred to the next reactor without isolation, significantly improving process efficiency. mdpi.comresearchgate.net

In Situ Reagent Generation: Flow chemistry enables the on-demand generation and immediate use of unstable or hazardous reagents, improving process safety. This could be applied to reactions involving the aldehyde group, for example, by generating a reactive organometallic species in one module and immediately reacting it with the aldehyde in the next.

Automated High-Throughput Experimentation: Integrating flow reactors with automated sampling and online analytical tools (e.g., HPLC, MS) can facilitate high-throughput screening of reaction conditions. This would accelerate the optimization of synthetic routes and the discovery of novel reactions involving this compound. This approach is increasingly used in the pharmaceutical industry for the rapid development of active pharmaceutical ingredients (APIs). scispace.com

Photochemistry and Electrochemistry in Flow: Coupling flow reactors with photochemical or electrochemical cells opens up new reactivity pathways that are often difficult to achieve in batch processes. elveflow.com These methods could be used to explore novel C-H activation or redox transformations on the this compound scaffold.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical research is conducted. acs.org These computational tools can accelerate discovery by predicting reaction outcomes, designing novel synthetic routes, and identifying molecules with desired properties.

For this compound, future research could leverage AI and ML in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of complex target molecules and propose multiple viable synthetic pathways, including novel and non-intuitive ones. grace.compharmafeatures.com By training these models on vast reaction databases, they can suggest the most efficient ways to synthesize derivatives of this compound. Applications like ReTReK integrate expert chemical knowledge into the AI search to generate more practical and efficient routes. nih.govresearchgate.net

Reaction Outcome and Yield Prediction: Supervised learning models can be trained to predict the major products and yields of chemical reactions. acs.org For a multifunctional compound like this compound, ML models could predict the chemoselectivity of a reaction, forecasting whether a reagent will react with the aldehyde or the amine. nih.gov This predictive power would save significant experimental time and resources by prioritizing high-yielding reaction conditions.

Discovery of Novel Reactivity: ML models can be used to explore the chemical space around this compound to identify potentially novel reactions. By learning the underlying patterns of chemical reactivity from data, these models can suggest new combinations of reactants and catalysts that might lead to undiscovered transformations.

Property Prediction: AI models can predict the physicochemical and biological properties of molecules. This could be used to design derivatives of this compound with specific activities, for instance, as potential drug candidates. By correlating structural features with activity data, ML can guide the synthesis of new compounds with improved efficacy. nih.gov

| Input Feature | Data Type | Example Value / Representation | Purpose |

|---|---|---|---|

| Substrate Structure | Molecular Graph / SMILES | 'O=Cc1cccc(CN2CCCCC2)c1' | Represents the core reactant, this compound. |

| Reagent(s) | Molecular Graph / SMILES | 'Brc1ccccc1' (Bromobenzene) | Defines the co-reactant(s) in the transformation. |

| Catalyst | Categorical / Fingerprint | 'Pd(PPh₃)₄' | Identifies the catalyst used. |

| Solvent | Categorical / Vector | 'Toluene' | Specifies the reaction medium. |

| Temperature (°C) | Numerical | 110 | Defines the reaction temperature. |

| Output (Target) | Molecular Graph / SMILES | 'O=Cc1cccc(CN2CCCCC2)c1-c1ccccc1' | The predicted major product of the reaction. |

| Output (Target) | Numerical | 85.5 | The predicted percentage yield. |

Q & A

Basic Questions

Q. What are the primary synthetic routes for 3-(Piperidin-1-ylmethyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the Mannich reaction, where benzaldehyde derivatives react with piperidine and formaldehyde under acidic or basic conditions. For example, substituting paraformaldehyde with aromatic aldehydes in toluene at reflux (110–120°C) with catalytic piperidine can yield the target compound . Optimization includes adjusting solvent polarity (e.g., toluene vs. DMF), temperature control to minimize side reactions, and purification via column chromatography using hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the aldehyde proton (~9.8–10.0 ppm) and piperidine ring protons (δ 1.4–2.8 ppm). Integration ratios verify substituent positions .

- HPLC : Monitor purity using gradients like 5–80% acetonitrile in water over 30 minutes, with UV detection at 254 nm .

- HR-MS : Validate molecular weight (theoretical [M+H]⁺ = 190.1232 for C₁₃H₁₇NO) .

Q. What biological activities have been reported for this compound?

- Methodological Answer : Preclinical studies highlight its role as a precursor for cytotoxic agents. For instance, acrylate derivatives of this compound exhibit moderate activity against cancer cell lines (e.g., IC₅₀ = 12–25 μM in HeLa cells) via apoptosis induction, validated by flow cytometry and caspase-3 assays .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

- Methodological Answer : It serves as a building block for synthesizing histamine H₂ receptor ligands and indole-based therapeutics. For example, coupling with 4-hydroxyquinolines via nucleophilic substitution generates potential neuroactive or antimicrobial agents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzaldehyde moiety increases electrophilicity, enhancing reactivity in Schiff base formations .